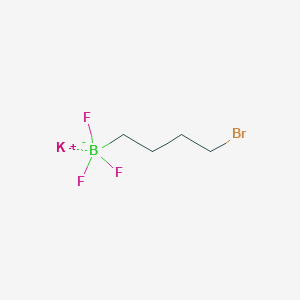
Potassium (4-bromobutyl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (4-bromobutyl)trifluoroborate is an organoboron compound that has gained attention in the field of organic chemistry due to its stability and versatility. This compound is particularly useful in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium (4-bromobutyl)trifluoroborate can be synthesized through the reaction of 4-bromobutylboronic acid with potassium bifluoride. The reaction typically involves the following steps:
Formation of Boronic Acid: The initial step involves the synthesis of 4-bromobutylboronic acid.
Reaction with Potassium Bifluoride: The boronic acid is then reacted with potassium bifluoride to form the trifluoroborate salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Large-scale Synthesis of Boronic Acid: Using industrial reactors to produce 4-bromobutylboronic acid.
Conversion to Trifluoroborate: Reacting the boronic acid with potassium bifluoride in large-scale reactors under controlled conditions to produce the trifluoroborate salt.
Chemical Reactions Analysis
Types of Reactions
Potassium (4-bromobutyl)trifluoroborate undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by another nucleophile.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura reactions.
Base: Typically, a base such as potassium carbonate is used.
Solvent: Reactions are often carried out in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura coupling, the product is typically a biaryl compound.
Scientific Research Applications
Potassium (4-bromobutyl)trifluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions, particularly in forming carbon-carbon bonds.
Medicine: Used in the development of pharmaceutical intermediates.
Industry: Employed in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism by which potassium (4-bromobutyl)trifluoroborate exerts its effects is primarily through its role as a nucleophilic coupling partner in cross-coupling reactions. The compound interacts with palladium catalysts to facilitate the transfer of the organic group from boron to the palladium center, followed by the formation of a new carbon-carbon bond.
Comparison with Similar Compounds
Similar Compounds
- Potassium (4-bromophenyl)trifluoroborate
- Potassium (4-methoxyphenyl)trifluoroborate
- Potassium (4-chlorophenyl)trifluoroborate
Uniqueness
Potassium (4-bromobutyl)trifluoroborate is unique due to its specific structure, which allows for selective reactions and the formation of specific products that may not be achievable with other similar compounds. Its stability and reactivity make it a valuable reagent in various synthetic applications.
Biological Activity
Potassium (4-bromobutyl)trifluoroborate is a compound that has garnered interest in organic synthesis due to its unique properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
This compound is an organotrifluoroborate salt that can be synthesized through various methods, including nucleophilic substitution reactions involving haloalkenes. Its structure includes a trifluoroborate group, which enhances its reactivity in chemical transformations.
The biological activity of this compound is closely linked to the properties of the trifluoroborate moiety. The boron atom can form dative bonds with Lewis basic amino acids in enzyme active sites, facilitating interactions that can lead to enzyme inhibition or activation. This mechanism is particularly relevant in the context of drug design, where boron-containing compounds are being explored for their potential therapeutic effects.
Biological Activity and Applications
- Enzyme Inhibition : The interaction of this compound with specific enzymes may lead to inhibition, making it a candidate for therapeutic applications against diseases such as cancer. Studies have shown that boron compounds can act as proteasome inhibitors, which are important in the treatment of multiple myeloma .
- Cross-Coupling Reactions : This compound serves as a versatile reagent in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds essential for synthesizing complex organic molecules . The ability to form stable complexes with transition metals enhances its utility in organic synthesis.
- Pharmacokinetics : Preliminary studies on pharmacokinetic properties indicate that this compound has favorable characteristics such as skin permeability and low toxicity profiles, making it a potential candidate for pharmaceutical formulations .
Table 1: Summary of Biological Activity Studies
Properties
Molecular Formula |
C4H8BBrF3K |
|---|---|
Molecular Weight |
242.92 g/mol |
IUPAC Name |
potassium;4-bromobutyl(trifluoro)boranuide |
InChI |
InChI=1S/C4H8BBrF3.K/c6-4-2-1-3-5(7,8)9;/h1-4H2;/q-1;+1 |
InChI Key |
SQAUEJPAGMJPPO-UHFFFAOYSA-N |
Canonical SMILES |
[B-](CCCCBr)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















